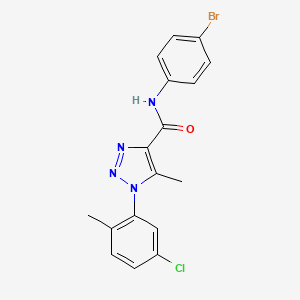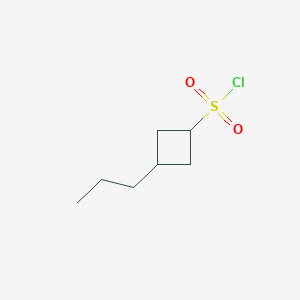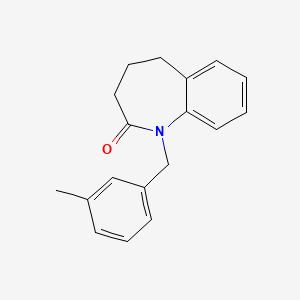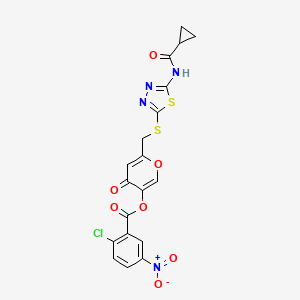
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14BrClN4O and its molecular weight is 405.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Activities
Research has shown that certain derivatives of triazole compounds, similar to N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, possess significant antimicrobial and antitumor properties. For example, a study on new thiourea derivatives demonstrated potential for developing novel antimicrobial agents with antibiofilm properties, particularly effective against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Similarly, another research on nitrogen heterocycles containing a carboxamide moiety, like the one , revealed potent cytotoxic activity against MCF-7 cell line, indicating their potential as antitumor agents (Bakare, 2021).
Synthesis and Characterization
The synthesis and structural characterization of compounds similar to this compound have been a focus in various studies. For example, a study detailed the practical synthesis of a CCR5 antagonist, highlighting methodologies that could be relevant for synthesizing structurally related compounds (Ikemoto et al., 2005). Additionally, another research on the synthesis and spectroscopic characterization of 1H-indazole derivatives shows the importance of detailed characterization in understanding these compounds' properties (Anuradha et al., 2014).
Chemical Properties and Reactions
Understanding the chemical properties and reactions of compounds like this compound is essential. Research on the interaction of imidazotetrazines and isocyanates, for instance, provides insights into the types of reactions these compounds can undergo, which is crucial for their potential applications in medicinal chemistry (Stevens et al., 1984).
Potential for Novel Drug Development
The unique chemical structure of this compound and its derivatives opens avenues for novel drug development. Studies on various triazole derivatives show promising results in inhibiting cancer cell proliferation and bacterial growth, suggesting their potential in developing new therapeutic agents (Ji et al., 2018).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-10-3-6-13(19)9-15(10)23-11(2)16(21-22-23)17(24)20-14-7-4-12(18)5-8-14/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIUNGLQYCOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2721953.png)
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)
![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)


![(4-(2-Hydroxyphenyl)piperazin-1-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2721968.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)

